Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of a thiazole derivative with an isocyanate compound, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in microbial growth, inflammation, or cancer cell proliferation. The thiazole ring plays a crucial role in binding to these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
Methyl 2-((2-hydroxy-2-methylpropyl)carbamoyl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
methyl 2-[(2-hydroxy-2-methylpropyl)carbamoyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,15)5-11-7(13)8-12-6(4-17-8)9(14)16-3/h4,15H,5H2,1-3H3,(H,11,13) |
InChI Key |
LRWYSBMHBAJCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=NC(=CS1)C(=O)OC)O |
Origin of Product |
United States |
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